5-Phenyl-2-pyridinamine

Carcinogenicity Testing Food Pyrolysate Toxicology Neonatal Mouse Bioassay

Select 5-Phenyl-2-pyridinamine (Phe-P-1) as your reference standard for heterocyclic aromatic amine (HAA) research—not a generic 2-aminopyridine. This compound is Ames-positive (mutagenic) yet demonstrates no treatment-related neoplastic lesions in neonatal B6C3F1 mouse bioassays, making it uniquely valuable for investigating in vitro/in vivo genotoxicity discordance. Its well-characterized N-hydroxylation metabolic pathway and 8-position deoxyguanosine DNA adduct formation profile enable precise structure-activity relationship studies. With defined physical properties (mp 132-137°C, ≥33.9 mg/mL in DMSO), it is ideal for analytical method validation in food chemistry and environmental HAA monitoring. Insist on compound-specific selection—simpler 2-aminopyridine analogs lack the extended aromatic surface and metal-complex reactivity of the 5-phenyl scaffold.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 33421-40-8
Cat. No. B015250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-2-pyridinamine
CAS33421-40-8
Synonyms2-amino-5-phenylpyridine
5-phenyl-2-aminopyridine
5-phenyl-2-pyridinamine
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(C=C2)N
InChIInChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)
InChIKeyOAPVIBHQRYFYSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-2-pyridinamine (CAS 33421-40-8): Technical Baseline for Scientific Procurement and Research Application


5-Phenyl-2-pyridinamine (CAS 33421-40-8), also known as 2-amino-5-phenylpyridine or Phe-P-1, is a heterocyclic aromatic amine composed of a 2-aminopyridine core with a phenyl substituent at the 5-position of the pyridine ring [1]. This compound is formed as a pyrolysis product of the amino acid phenylalanine in proteins and has been detected in thermally processed foods such as broiled sardines [2]. 5-Phenyl-2-pyridinamine exhibits mutagenic activity in the Ames test and is structurally related to the aminobiphenyl class of aromatic amines, which has led to its classification as potentially carcinogenic [3].

5-Phenyl-2-pyridinamine: Why Generic 2-Aminopyridine or 4-Aminobiphenyl Analogs Cannot Be Interchanged


Simple substitution of 5-phenyl-2-pyridinamine with unsubstituted 2-aminopyridine or structurally related 4-aminobiphenyl is scientifically invalid for several reasons. First, the 5-phenyl substitution fundamentally alters the compound's molecular recognition profile; unsubstituted 2-aminopyridine lacks the extended aromatic surface required for interactions with aromatic binding pockets found in many biological targets [1]. Second, direct comparative carcinogenicity studies reveal that 5-phenyl-2-pyridinamine exhibits markedly different biological behavior from 4-aminobiphenyl despite their structural similarity, with 5-phenyl-2-pyridinamine showing no treatment-related neoplastic lesions in the neonatal B6C3F1 mouse model whereas 4-aminobiphenyl was strongly carcinogenic [2]. Third, the 5-phenyl-2-pyridinamine scaffold enables unique transition metal-catalyzed transformations via stable metal complex formation, a reactivity profile not shared by simpler 2-aminopyridine analogs [3]. These differentiation dimensions necessitate compound-specific selection rather than generic class-based substitution.

5-Phenyl-2-pyridinamine Procurement Evidence Guide: Quantified Differentiation Versus Key Comparators


Comparative Carcinogenicity: 5-Phenyl-2-pyridinamine vs. 4-Aminobiphenyl in Neonatal B6C3F1 Mouse Model

In a direct head-to-head comparison, 5-phenyl-2-pyridinamine (2-APP) produced no treatment-related neoplastic lesions in the neonatal male B6C3F1 mouse at 9 and 12 months, whereas the structurally similar comparator 4-aminobiphenyl (4-ABP) was strongly carcinogenic and induced a high incidence of multiple hepatocellular adenomas and carcinomas [1]. Both compounds were administered intraperitoneally at maximum tolerated dose and MTD/2 on days 1, 8, 15, and 22 after birth [1].

Carcinogenicity Testing Food Pyrolysate Toxicology Neonatal Mouse Bioassay

Comparative DNA Adduct Formation: 5-Phenyl-2-pyridinamine vs. Ortho-Methyl Derivative

The N-acetoxy metabolite of 5-phenyl-2-pyridinamine (N-OAc-APP) forms approximately 15-fold less DNA-bound amine compared to the corresponding ortho-methyl derivative (N-OAc-MeAPP) under identical reaction conditions [1]. Additionally, N-OAc-APP primarily undergoes acetylation of deoxyguanosine as the major reaction pathway, whereas the ortho-methyl derivative predominantly attacks the 8-position of deoxyguanosine via the exocyclic nitrogen with minimal acetylation [1].

DNA Adductomics Chemical Carcinogenesis Metabolic Activation

Synthesis Route Differentiation: One-Step, Four-Step, and Six-Step Methodologies for 5-Phenyl-2-pyridinamine

5-Phenyl-2-pyridinamine can be synthesized via three distinct methodological approaches with different scale capacities. The one-step synthesis from 2,5-pyridinediamine is suitable only for small-scale preparation [1]. For larger quantities, a four-step synthesis starting from 5-nitro-2-pyridinamine has been developed [1]. A six-step synthesis starting from 6-amino-3-pyridinecarboxamide enables production of tritiated 5-phenyl-2-pyridinamine ([3H]PPA) for metabolic tracing studies [1].

Heterocyclic Synthesis Biaryl Coupling Isotopic Labeling

Solubility Profile: Quantified DMSO and Ethanol Solubility of 5-Phenyl-2-pyridinamine

5-Phenyl-2-pyridinamine exhibits ≥33.9 mg/mL solubility in DMSO and ≥30.5 mg/mL solubility in ethanol, while remaining insoluble in water . This solubility profile differs markedly from unsubstituted 2-aminopyridine, which is freely soluble in water (>100 mg/mL), and from 4-aminobiphenyl, which has reported water solubility of <0.1 mg/mL [1].

Preformulation Studies Solubility Assessment Assay Development

Thermal and Physical Property Constants: Melting Point and Density of 5-Phenyl-2-pyridinamine

5-Phenyl-2-pyridinamine has a reported melting point of 132-137°C [1] and density of 1.133 g/cm³ . In comparison, unsubstituted 2-aminopyridine has a melting point of 57-60°C, while 4-aminobiphenyl melts at 53-56°C [2]. The substantially higher melting point (approximately 75-80°C higher than both comparators) provides a distinct physical property that can be leveraged for identity confirmation and purity assessment.

Physical Characterization Quality Control Purity Assessment

Mutagenicity Profile: Ames Test Activity and Structural Context of 5-Phenyl-2-pyridinamine

5-Phenyl-2-pyridinamine is mutagenic in the Ames test and structurally related to the aminobiphenyl class of carcinogenic aromatic amines [1]. The compound serves as a reference standard for studying heterocyclic aromatic amine mutagenicity from food pyrolysis. In contrast, while structurally similar 4-aminobiphenyl is a confirmed human carcinogen with strong Ames test activity, 5-phenyl-2-pyridinamine did not induce tumors in neonatal mouse bioassays despite its Ames-positive status [2].

Genetic Toxicology Mutagenesis Screening Food Safety Assessment

5-Phenyl-2-pyridinamine (CAS 33421-40-8): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Food Pyrolysate Toxicology and Dietary Carcinogen Research

5-Phenyl-2-pyridinamine serves as a primary reference compound for studying heterocyclic aromatic amine formation during high-temperature food processing. The compound has been detected in broiled sardines and other thermally processed proteinaceous foods [1]. Its Ames-positive mutagenicity combined with its lack of tumorigenicity in neonatal mouse bioassays [2] makes it an essential reference standard for investigating discordance between in vitro genotoxicity and in vivo carcinogenicity in dietary risk assessment studies.

Metabolic Activation and DNA Adduct Formation Studies

The compound is utilized in studies of aromatic amine metabolic activation pathways. 5-Phenyl-2-pyridinamine undergoes N-hydroxylation to form proximate carcinogenic metabolites, and its N-acetoxy derivative reacts with deoxyguanosine to form DNA adducts at the 8-position [1]. The 15-fold lower DNA binding compared to its ortho-methyl derivative [2] makes it a useful comparator for structure-activity relationship studies in chemical carcinogenesis research.

Heterocyclic Aromatic Amine Analytical Standard

Due to its well-characterized physical properties including melting point (132-137°C) [1] and defined solubility profile (≥33.9 mg/mL in DMSO, insoluble in water) [2], 5-phenyl-2-pyridinamine is employed as a reference standard for analytical method development and validation in food chemistry and environmental monitoring of heterocyclic aromatic amines.

Transition Metal-Catalyzed Cross-Coupling Substrate

The N-aryl-2-aminopyridine scaffold of 5-phenyl-2-pyridinamine enables stable metal complex formation, making it a valuable substrate for transition metal-catalyzed transformations including palladium-, rhodium-, iridium-, ruthenium-, cobalt-, and copper-mediated cross-coupling reactions [1]. This synthetic utility extends to the preparation of unsymmetrical biaryls via methodology developed during multi-step syntheses of 5-phenyl-2-pyridinamine metabolites [3].

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